molecular formula C5H6N2 B018481 4-Methylpyrimidine CAS No. 3438-46-8

4-Methylpyrimidine

Cat. No.: B018481
CAS No.: 3438-46-8
M. Wt: 94.11 g/mol
InChI Key: LVILGAOSPDLNRM-UHFFFAOYSA-N
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Description

4-Methylpyrimidine is an aromatic heterocyclic organic compound with the molecular formula C5H6N2. It is a derivative of pyrimidine, where a methyl group is substituted at the fourth position of the pyrimidine ring. Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyrimidine can be synthesized through various methods. One common method involves the reaction of 4,4-dimethoxy-2-butanone with formamide and ammonium chloride. The reaction mixture is heated to 180-190°C, and the product is extracted and purified through distillation . Another method involves the condensation of acetoacetic ester with urea to form 2,6-dihydroxy-4-methylpyrimidine, which is then treated with phosphorus oxychloride to yield 2,6-dichloro-4-methylpyrimidine. This intermediate is reduced using zinc dust and water to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.

Major Products:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated pyrimidines and other substituted derivatives.

Scientific Research Applications

4-Methylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrimidine: The parent compound with no methyl substitution.

    2-Methylpyrimidine: A methyl group substituted at the second position.

    5-Methylpyrimidine: A methyl group substituted at the fifth position.

Uniqueness of 4-Methylpyrimidine: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

IUPAC Name

4-methylpyrimidine
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InChI

InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3
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InChI Key

LVILGAOSPDLNRM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1
Source PubChem
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Molecular Formula

C5H6N2
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DSSTOX Substance ID

DTXSID5063027
Record name Pyrimidine, 4-methyl-
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Molecular Weight

94.11 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Evonik MSDS]
Record name 4-Methylpyrimidine
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Vapor Pressure

4.63 [mmHg]
Record name 4-Methylpyrimidine
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CAS No.

3438-46-8
Record name 4-Methylpyrimidine
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Record name Pyrimidine, 4-methyl-
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Record name 4-METHYLPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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